A significant route for the synthesis of Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate utilizes an enantioselective hydrolysis reaction. This process involves the use of Pseudomonas fluorescens lipase to catalyze the hydrolysis of racemic methyl 8-acetoxybicyclo[4.3.0]non-3-ene-7-carboxylate. [] This enzymatic reaction selectively hydrolyzes the (–)-enantiomer, yielding the desired (–)-Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate with high enantioselectivity. []
Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate can be readily converted into methyl 3-acetoxy-7-oxobicyclo[3.3.0]octane-2-carboxylate, a crucial intermediate in the synthesis of carbacyclin. [] This transformation typically involves a series of chemical reactions, including oxidation and protection of the hydroxyl group.
The primary application identified for Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate is its use as a key intermediate in the synthesis of carbacyclin. [] Carbacyclin is a stable analog of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation with therapeutic potential for cardiovascular diseases.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2